(2E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-(4-methoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-(4-methoxyphenyl)prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, an oxadiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-(4-methoxyphenyl)prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated reagent.
Coupling with the Methoxyphenyl Group: The final step involves coupling the oxadiazole intermediate with the methoxyphenyl group under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various reagents, including halogenating agents and nucleophiles, can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
(2E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-(4-methoxyphenyl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Properties
Molecular Formula |
C18H14FN3O3 |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
(E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H14FN3O3/c1-24-15-9-2-12(3-10-15)4-11-16(23)20-18-17(21-25-22-18)13-5-7-14(19)8-6-13/h2-11H,1H3,(H,20,22,23)/b11-4+ |
InChI Key |
CRTTUGXNULJKQI-NYYWCZLTSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=NON=C2C3=CC=C(C=C3)F |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=NON=C2C3=CC=C(C=C3)F |
Origin of Product |
United States |
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